molecular formula C20H18N2O6 B11635855 5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B11635855
M. Wt: 382.4 g/mol
InChI Key: VFQNSAZJDHBFCQ-UHFFFAOYSA-N
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Description

5-HYDROXY-2-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID is a complex organic compound with a unique structure that combines a benzoic acid derivative with an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-2-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common route includes the condensation of a benzoic acid derivative with an isoindole derivative under controlled conditions. The reaction may require catalysts, such as palladium or platinum complexes, and specific solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-2-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the isoindole moiety can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-HYDROXY-2-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-HYDROXY-2-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-HYDROXY-2-METHYLBENZOIC ACID: A simpler analog with similar functional groups but lacking the isoindole moiety.

    2-HYDROXY-5-METHOXYBENZOIC ACID: Another analog with a methoxy group instead of the isoindole moiety.

Uniqueness

5-HYDROXY-2-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID is unique due to its combination of a benzoic acid derivative with an isoindole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

5-hydroxy-2-[[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H18N2O6/c1-10(2)9-22-18(25)13-5-3-11(7-14(13)19(22)26)17(24)21-16-6-4-12(23)8-15(16)20(27)28/h3-8,10,23H,9H2,1-2H3,(H,21,24)(H,27,28)

InChI Key

VFQNSAZJDHBFCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O

Origin of Product

United States

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